molecular formula C16H22N4OS B12296380 (S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide

(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12296380
M. Wt: 318.4 g/mol
InChI Key: KRTPXBYZUQFOTH-FAYKFVSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while nucleophilic substitution can lead to various substituted sulfinamides .

Scientific Research Applications

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The sulfinamide group may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a bipyridine core and a sulfinamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)12-9-15(17)19-10-13(12)14-7-5-6-8-18-14/h5-11,20H,1-4H3,(H2,17,19)/t11-,22?/m1/s1

InChI Key

KRTPXBYZUQFOTH-FAYKFVSFSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.